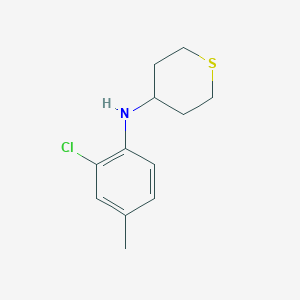

N-(2-chloro-4-methylphenyl)thian-4-amine

Description

N-(2-Chloro-4-methylphenyl)thian-4-amine is a heterocyclic amine featuring a thiane (tetrahydrothiopyran) core substituted at the 4-position with an aromatic 2-chloro-4-methylphenyl group. This compound belongs to a class of bioactive molecules where the thiane moiety contributes to conformational rigidity and enhanced bioavailability compared to linear analogs .

Properties

Molecular Formula |

C12H16ClNS |

|---|---|

Molecular Weight |

241.78 g/mol |

IUPAC Name |

N-(2-chloro-4-methylphenyl)thian-4-amine |

InChI |

InChI=1S/C12H16ClNS/c1-9-2-3-12(11(13)8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |

InChI Key |

GOXCIDRPUVUQKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCSCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)thian-4-amine typically involves the reaction of 2-chloro-4-methylphenylthiourea with appropriate reagents under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for N-(2-chloro-4-methylphenyl)thian-4-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)thian-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)thian-4-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(2-chloro-4-methylphenyl)thian-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially altering cellular processes. For example, the presence of chlorine in the compound can affect its electrophilicity, influencing its interactions with biological molecules .

Comparison with Similar Compounds

(a) N-(Propan-2-yl)thian-4-amine (CAS: 1153348-71-0)

(b) N-(6-Methylheptan-2-yl)thian-4-amine (CAS: 1153349-35-9)

- Molecular Formula : C₁₃H₂₇NS

- Molecular Weight : 229.43 g/mol

- Key Differences : Features a branched aliphatic chain (6-methylheptan-2-yl), enhancing lipophilicity. The absence of an aromatic ring may reduce π-π stacking interactions critical for binding to hydrophobic enzyme pockets .

Heterocyclic Amines with Chloro-Methylphenyl Substituents

(a) Tolonidine Nitrate (N-(2-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine)

- Molecular Formula: C₁₀H₁₂ClN₃·NO₃

- Therapeutic Use : Antihypertensive agent.

- The nitro group in the nitrate salt enhances solubility .

(b) 2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine (CAS: 1249724-83-1)

- Molecular Formula : C₁₁H₁₀ClN₃S

- Molecular Weight : 251.73 g/mol

- Key Differences : Pyrimidine core replaces thiane, increasing aromaticity and planar geometry. The methylthio group introduces a sulfur atom, altering electronic distribution and metabolic pathways compared to the target compound .

Thiazole and Pyrimidine Analogs

(a) 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

- Molecular Features : Thiazole ring with a 4-chlorophenyl group and Schiff base substituent.

- Key Differences: The imine (benzylidene) group enables conjugation, enhancing UV absorption properties. The dimethylamino group increases basicity, contrasting with the neutral thiane system .

(b) N-(4-(4-Butylphenyl)thiazol-2-yl)-2-phenylacetamide

- Molecular Formula : C₂₁H₂₁N₃OS

- Key Differences : Incorporates a thiazole ring and acetamide side chain. The butylphenyl group enhances lipophilicity, while the acetamide may confer protease resistance compared to primary amines .

Research Implications

- Structural Modifications : The thiane core in N-(2-chloro-4-methylphenyl)thian-4-amine offers a balance between rigidity and flexibility, distinct from pyrimidine or imidazole analogs.

- Biological Activity : Chloro and methyl groups may enhance binding to hydrophobic targets, but the absence of nitrogen in the thiane ring (vs. pyrimidine) could limit hydrogen-bonding interactions .

- Synthetic Feasibility : Dehydrosulfurization methods used for oxadiazine derivatives (e.g., dicyclohexylcarbodiimide-mediated reactions) could be adapted for synthesizing thiane-based compounds .

Biological Activity

N-(2-chloro-4-methylphenyl)thian-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore the compound's biological activity, supported by data tables, case studies, and detailed research findings.

N-(2-chloro-4-methylphenyl)thian-4-amine features a thian structure, which is a five-membered ring containing sulfur. The presence of the chlorine atom and the methyl group on the aromatic ring may influence its electrophilicity and interaction with biological targets. While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular pathways, potentially altering cellular processes crucial for microbial growth and cancer cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated that N-(2-chloro-4-methylphenyl)thian-4-amine exhibits notable antimicrobial activity against various bacterial strains. For instance, in vitro assays have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli.

Table 1: Antimicrobial Activity of N-(2-chloro-4-methylphenyl)thian-4-amine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound can effectively inhibit bacterial growth at relatively low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The anticancer activity of N-(2-chloro-4-methylphenyl)thian-4-amine has also been explored in various cancer cell lines. Studies have reported significant cytotoxic effects against human cancer cells, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer) cells.

Table 2: Cytotoxic Activity of N-(2-chloro-4-methylphenyl)thian-4-amine

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 11.2 |

| SKOV-3 | 9.8 |

The IC50 values indicate that the compound exhibits potent anticancer activity, with lower values suggesting higher efficacy in inhibiting cell proliferation .

Case Studies

Case Study 1: Efficacy Against Cancer Cell Lines

In a study evaluating the effects of various derivatives of thian compounds on cancer cell lines, N-(2-chloro-4-methylphenyl)thian-4-amine was found to induce apoptosis in HeLa cells through caspase activation. The study highlighted that at concentrations above 10 µg/mL, significant apoptosis was observed, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated not only bacteriostatic effects but also the ability to disrupt biofilm formation—a critical factor in chronic infections. The compound was effective at concentrations lower than those causing hemolysis in red blood cells, underscoring its selective toxicity towards bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.